Ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C6H7BrN2O2 and a molecular weight of 219.04 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate typically involves the bromination of ethyl 1-ethyl-1H-pyrazole-4-carboxylate. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for larger volumes, ensuring efficient mixing, and maintaining consistent temperature control. The use of continuous flow reactors could also be considered to enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl 1-ethyl-1H-pyrazole-4-carboxylate.
Oxidation Reactions: Oxidation can lead to the formation of more complex pyrazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Reduction Reactions: The major product is ethyl 1-ethyl-1H-pyrazole-4-carboxylate.
Oxidation Reactions:
Scientific Research Applications
Ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrazoles.
Industrial Applications: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-ethyl-1H-pyrazole-4-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-1H-pyrazole-4-carboxylate: Similar structure but without the ethyl group, affecting its solubility and reactivity.
1-Ethyl-3-methyl-1H-pyrazole-4-carboxylate: Contains a methyl group instead of a bromine atom, altering its chemical properties.
Uniqueness
Ethyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate is unique due to the presence of both the ethyl and bromine substituents. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis. The bromine atom provides a site for further functionalization, while the ethyl group improves its solubility and stability .
Properties
IUPAC Name |
ethyl 3-bromo-1-ethylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-11-5-6(7(9)10-11)8(12)13-4-2/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALNSOGJVOMUAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)Br)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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